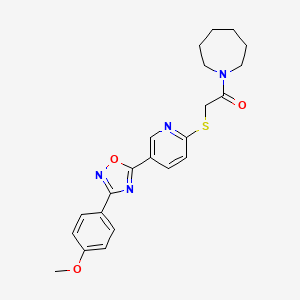

4-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

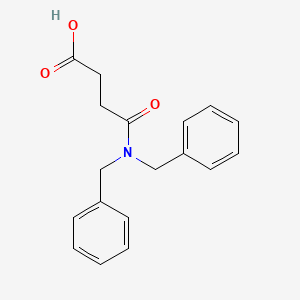

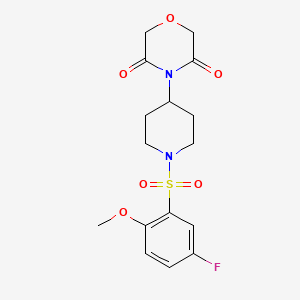

4-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione, also known as FMPD, is a chemical compound that has been of great interest to researchers due to its potential therapeutic applications. FMPD is a small molecule that belongs to the class of sulfonyl piperidine compounds.

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The sulfonyl and morpholine groups within the compound could potentially interact with viral proteins, disrupting their function or replication processes.

Anti-inflammatory Properties

Compounds with indole scaffolds have been identified to possess anti-inflammatory activities . The presence of a sulfonyl group in the compound could contribute to its potential as an inhibitor of inflammatory pathways, possibly by targeting specific enzymes or signaling molecules involved in the inflammatory response.

Anticancer Potential

The structural features of the compound suggest that it may have applications in cancer research. Indole derivatives have been explored for their anticancer activities, with some showing promise against various human cancer cell lines . The compound’s ability to interact with cellular targets could be harnessed to inhibit tumor growth or induce apoptosis in cancer cells.

Antimicrobial Effects

Indole derivatives are known for their antimicrobial properties, which include actions against bacteria and fungi . The compound’s molecular structure could potentially be optimized to enhance its antimicrobial efficacy, making it a candidate for the development of new antimicrobial agents.

Enzyme Inhibition

The compound could serve as a lead structure for the development of enzyme inhibitors. Indole derivatives have been used to inhibit enzymes involved in disease processes, such as thymidylate synthetase, which is targeted by chemotherapeutic agents . The compound’s morpholine and dione moieties might interact with enzyme active sites, leading to inhibition.

Neurological Research

Indole derivatives have been linked to neurological research, particularly in the context of Parkinson’s disease. A compound with structural similarities was synthesized and evaluated for its potential to inhibit leucine-rich repeat kinase 2 (LRRK2), which is associated with Parkinson’s disease . The compound could be explored for its effects on neurological pathways and receptors.

properties

IUPAC Name |

4-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]morpholine-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O6S/c1-24-13-3-2-11(17)8-14(13)26(22,23)18-6-4-12(5-7-18)19-15(20)9-25-10-16(19)21/h2-3,8,12H,4-7,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRAVFNIWXCMGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)N3C(=O)COCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-(cyclohexylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2359177.png)

![N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2359182.png)

![N-(2-(diethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2359184.png)

![[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B2359185.png)

![2-Ethyl-5-(furan-2-yl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2359192.png)

![Ethyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2359195.png)

![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/no-structure.png)